molecular formula C5HClF2IN B1627346 5-Chloro-2,3-difluoro-4-iodopyridine CAS No. 406676-26-4

5-Chloro-2,3-difluoro-4-iodopyridine

Cat. No. B1627346
M. Wt: 275.42 g/mol
InChI Key: QFPCIZUUCBFPQA-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluoro-4-iodopyridine is a chemical compound that falls under the category of pyridine derivatives. It is a 2,3,5-trihalopyridine used in the preparation of herbicides and pesticides such as chodinafop-propargyl .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2,3-difluoro-4-iodopyridine is C5HClF2IN. The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with chlorine, iodine, and two fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2,3-difluoro-4-iodopyridine include a melting point of 103-109°C . The compound is a solid at room temperature . Its molecular weight is 275.42 g/mol.

Scientific Research Applications

Synthesis and Reactions

  • 5-Chloro-2,3-difluoro-4-iodopyridine is used in various synthesis processes. It can be transformed into different chemical structures through reactions like hydrolysis, deprotonation, and carboxylation, providing valuable building blocks for further chemical manipulations (Schlosser & Bobbio, 2002).
  • This compound also serves as an intermediate in the manufacturing process of industrial pesticides. It's versatility in being converted into various other compounds highlights its importance in chemical research (Banks et al., 1977).

Utility in Medicinal Chemistry

  • 5-Chloro-2,3-difluoro-4-iodopyridine and similar compounds are potential building blocks in medicinal chemistry. They provide a platform for developing new drugs and therapies (Wu et al., 2022).

Application in Organic Synthesis

  • It plays a crucial role in organic synthesis, particularly in the formation of complex organic compounds. For example, it can be used to synthesize 3,5-Dichlorodifluoroisonicotinic acid, an important compound in organic chemistry (Banks et al., 1977).
  • The compound's ability to undergo regiochemical flexibility makes it a valuable reagent in organic chemistry, allowing for selective functionalization and the creation of diverse molecular structures (Bobbio & Schlosser, 2001).

Pharmaceutical Research

  • 5-Chloro-2,3-difluoro-4-iodopyridine and its derivatives are used in the development of pharmaceutical compounds. Its halogen-rich nature makes it a versatile component for synthesizing a variety of medically relevant compounds (Wu et al., 2022).

Radiochemistry

  • This compound is also significant in the field of radiochemistry, particularly in the synthesis of radiolabeled compounds. These applications are critical for imaging and diagnostic purposes in medicine (Pauton et al., 2019).

Safety And Hazards

5-Chloro-2,3-difluoro-4-iodopyridine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it can cause acute toxicity if ingested, eye irritation, skin irritation, and may cause respiratory irritation.

properties

IUPAC Name

5-chloro-2,3-difluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF2IN/c6-2-1-10-5(8)3(7)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPCIZUUCBFPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573778
Record name 5-Chloro-2,3-difluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-difluoro-4-iodopyridine

CAS RN

406676-26-4
Record name 5-Chloro-2,3-difluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-2,3-DIFLUORO-4-IODOPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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